1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions and reagents. While detailed synthetic routes are proprietary and often not disclosed in public databases, the general approach involves the following steps:
Formation of the Pyrrol-2-one Core: This step typically involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at position 3 can be introduced through selective hydroxylation reactions.
Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the nitrogen atom with a diethylaminoethyl halide.
Addition of the Benzoyl and Trimethoxyphenyl Groups: These groups are introduced through acylation and alkylation reactions, respectively, using appropriate reagents and catalysts.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylaminoethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Acylation and Alkylation: The benzoyl and trimethoxyphenyl groups can be modified through further acylation or alkylation reactions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, although specific uses are still under investigation.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
- 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
These compounds share similar core structures but differ in the substituents attached to the pyrrol-2-one ring
Properties
Molecular Formula |
C31H42N2O7 |
---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H42N2O7/c1-9-32(10-2)13-14-33-27(21-16-24(37-6)30(39-8)25(17-21)38-7)26(29(35)31(33)36)28(34)23-12-11-22(15-20(23)5)40-18-19(3)4/h11-12,15-17,19,27,34H,9-10,13-14,18H2,1-8H3/b28-26+ |
InChI Key |
GEPQTTMVCLDEMI-BYCLXTJYSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC(C)C)C)\O)/C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC(C)C)C)O)C(=O)C1=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.